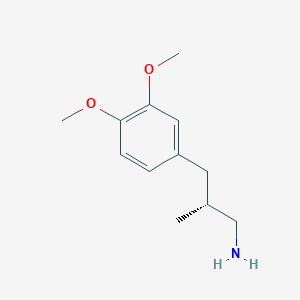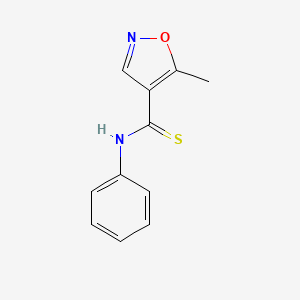![molecular formula C22H13F3N4O4S B2972440 3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251615-76-5](/img/no-structure.png)
3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. These include a phenyl group, a trifluoromethoxy group, an oxadiazole ring, and a thienopyrimidine dione ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The trifluoromethoxy group is electron-withdrawing, which could have significant effects on the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of multiple functional groups provides several sites that could potentially react .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Biological Activities
This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been found to have various biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Anti-neurotoxic Potential
The compound has been studied for its potential anti-neurotoxic effects . It was tested for its ability to inhibit acetylcholinesterase (AchE) activity . AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Antioxidant Effect
Although the compound did not exhibit an antioxidant effect in one study , it’s worth noting that many pyrazoline derivatives have been reported to have antioxidant activities . Antioxidants can help protect cells from damage caused by free radicals and reactive oxygen species (ROS), which are produced through routine metabolic pathways .
Synthesis of Biologically Active Molecules
Anodic Layers Preparation
The trifluoromethoxyphenyl group is also found in compounds used in the preparation of anodic layers . These
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl and phenyl groups through appropriate reactions.", "Starting Materials": [ "2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "4-(Trifluoromethoxy)benzyl chloride", "Sodium azide", "Copper(I) iodide", "Phenylboronic acid", "Palladium(II) acetate", "1,4-Dioxane", "Sodium carbonate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Conversion of 2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in the presence of dimethylformamide and triethylamine.", "Reaction of the acid chloride with 4-(Trifluoromethoxy)benzyl chloride in the presence of triethylamine to obtain the 4-(trifluoromethoxy)benzyl ester intermediate.", "Conversion of the ester intermediate to the corresponding azide using sodium azide in the presence of copper(I) iodide.", "Reduction of the azide intermediate to the corresponding amine using palladium(II) acetate and phenylboronic acid in the presence of 1,4-dioxane.", "Reaction of the amine intermediate with 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl chloride in the presence of sodium carbonate and acetic acid to obtain the desired compound.", "Conversion of the desired compound to the final product by treating with hydrochloric acid followed by sodium hydroxide and recrystallization from ethanol." ] } | |
Numéro CAS |
1251615-76-5 |
Nom du produit |
3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H13F3N4O4S |
Poids moléculaire |
486.43 |
Nom IUPAC |
3-phenyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H13F3N4O4S/c23-22(24,25)32-15-8-6-13(7-9-15)19-26-17(33-27-19)12-28-16-10-11-34-18(16)20(30)29(21(28)31)14-4-2-1-3-5-14/h1-11H,12H2 |
Clé InChI |
WVRNCZIGSDRKNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2972360.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2972362.png)


![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)
amino}propanoic acid](/img/structure/B2972374.png)
![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)
![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)
